2-Morpholinoethanamine 2HCl 2-Morpholinoethanamine 2HCl
Brand Name: Vulcanchem
CAS No.: 1341036-14-3
VCID: VC2855511
InChI: InChI=1S/C6H14N2O.2ClH/c7-3-5-8-4-1-2-6-9-8;;/h1-7H2;2*1H
SMILES: C1CCON(C1)CCN.Cl.Cl
Molecular Formula: C6H16Cl2N2O
Molecular Weight: 203.11 g/mol

2-Morpholinoethanamine 2HCl

CAS No.: 1341036-14-3

Cat. No.: VC2855511

Molecular Formula: C6H16Cl2N2O

Molecular Weight: 203.11 g/mol

* For research use only. Not for human or veterinary use.

2-Morpholinoethanamine 2HCl - 1341036-14-3

Specification

CAS No. 1341036-14-3
Molecular Formula C6H16Cl2N2O
Molecular Weight 203.11 g/mol
IUPAC Name 2-(oxazinan-2-yl)ethanamine;dihydrochloride
Standard InChI InChI=1S/C6H14N2O.2ClH/c7-3-5-8-4-1-2-6-9-8;;/h1-7H2;2*1H
Standard InChI Key QHIIZTJSSXOVIG-UHFFFAOYSA-N
SMILES C1CCON(C1)CCN.Cl.Cl
Canonical SMILES C1CCON(C1)CCN.Cl.Cl

Introduction

Chemical Identity and Nomenclature

2-Morpholinoethanamine 2HCl represents the dihydrochloride salt form of 2-morpholinoethanamine (also referred to as 4-(2-aminoethyl)morpholine). The base compound features a morpholine ring with an ethylamine group attached to the nitrogen atom of the morpholine structure . The dihydrochloride salt is formed when both nitrogen atoms (the morpholine nitrogen and the primary amine) are protonated with HCl, enhancing the compound's water solubility while retaining its fundamental chemical properties.

Alternative Names and Identifiers

The compound is known by several synonyms in scientific literature:

  • N-(2-aminoethyl)morpholine dihydrochloride

  • 4-(2-Aminoethyl)morpholine dihydrochloride

  • 2-Morpholin-4-ylethanamine dihydrochloride

  • 2-(4-Morpholinyl)ethylamine dihydrochloride

Chemical and Molecular Data

PropertyValue
Molecular Formula (Base)C₆H₁₄N₂O
Molecular Formula (2HCl Salt)C₆H₁₄N₂O·2HCl
Molecular Weight (Base)130.19 g/mol
Molecular Weight (2HCl Salt)~203.12 g/mol
CAS Number (Base)2038-03-1
UNII (Base)T92F2H779P
InChI Key (Base)RWIVICVCHVMHMU-UHFFFAOYSA-N
SMILES (Base)NCCN1CCOCC1

Physical Properties

2-Morpholinoethanamine 2HCl typically appears as a white to off-white crystalline solid. Being the dihydrochloride salt of the parent compound, it demonstrates significantly different physical properties compared to the free base, particularly in terms of solubility and stability.

Physical Characteristics

The free base form (without HCl) exhibits the following properties, which would be modified in the dihydrochloride salt:

PropertyValue (Free Base)Expected Value (2HCl Salt)
Physical StateLiquid after melting Crystalline solid
ColorClear colorless to pale yellow White to off-white
Melting Point24°C (free base) Higher (typically >100°C)
Boiling Point205°C (free base) Decomposes before boiling
Density0.992 g/mL at 25°C (free base) Higher
Flash Point347°F (free base) Higher
Water SolubilitySoluble Highly soluble
Solubility in Organic SolventsSoluble in chloroform, methanol Less soluble than free base
StabilityAir sensitive (free base) More stable than free base

Acid-Base Properties

The compound has two protonation sites, resulting in distinctive pKa values:

  • pK₁: 4.06 (+2 charge state)

  • pK₂: 9.15 (+1 charge state) (measured at 25°C)

These values indicate that at physiological pH, a significant proportion of the compound would exist in its protonated forms.

Structural Characteristics

Molecular Structure

2-Morpholinoethanamine consists of a morpholine ring with an ethylamine group attached to the nitrogen atom. The morpholine component provides a heterocyclic structure with both oxygen and nitrogen atoms, while the ethylamine chain introduces a primary amine functionality.

In the dihydrochloride salt form, both nitrogen atoms (the morpholine nitrogen and the terminal primary amine) are protonated with HCl, creating a doubly charged cationic species with two chloride counterions.

Structural Comparison with Related Compounds

CompoundMolecular FormulaKey Structural Differences
2-MorpholinoethanamineC₆H₁₄N₂OBase structure with morpholine ring and ethylamine chain
2-MorpholinoethanolC₆H₁₃NO₂Contains hydroxyl group instead of amine group
MorpholineC₄H₉NOSimple cyclic amine without the ethylamine chain
2-MorpholineethanamineC₆H₁₄N₂OPositional isomer with morpholine at position 2
2-Amino-1-(4-morpholinyl)ethanoneC₆H₁₂N₂O₂Contains a ketone functionality

Synthesis and Preparation

The synthesis of 2-Morpholinoethanamine 2HCl typically involves first preparing the free base followed by salt formation with hydrochloric acid.

Synthetic Routes for Free Base Preparation

Several synthetic approaches can be employed to synthesize the free base:

  • Nucleophilic Substitution: Reaction of morpholine with 2-bromoethylamine or similar halogenated ethylamine derivatives in the presence of a base.

  • Reductive Amination: Reaction of morpholine with amino acetaldehyde diethyl acetal followed by reduction.

  • Gabriel Synthesis Approach: Using phthalimide chemistry to protect the primary amine during synthesis.

Salt Formation

The dihydrochloride salt is typically prepared by:

  • Dissolving the free base in an appropriate solvent (usually diethyl ether or ethanol)

  • Bubbling dry HCl gas through the solution or adding concentrated HCl

  • Isolating the precipitated salt through filtration

  • Purifying by recrystallization from an appropriate solvent system

Pharmacological Properties

Mechanism of Action

As a morpholine derivative, 2-Morpholinoethanamine 2HCl may exhibit pharmacological activity related to:

  • Receptor Interactions: The compound has structural similarities to neurotransmitters and may interact with neural receptors.

  • Enzyme Inhibition: The DrugBank database identifies the free base as a potential cathepsin D inhibitor .

Biological Activity

While specific biological activity data for 2-Morpholinoethanamine 2HCl is limited in the provided search results, morpholine derivatives generally display diverse pharmacological properties:

  • Central Nervous System Effects: Due to structural similarities with neurotransmitters

  • Enzymatic Interactions: Potential for enzyme inhibition

  • Antimicrobial Properties: Some morpholine derivatives exhibit antimicrobial activity

Applications

Research and Development

2-Morpholinoethanamine 2HCl finds applications in various research contexts:

  • Pharmaceutical Intermediate: Used in the synthesis of more complex drug candidates

  • Research Tool: Employed in studies of structure-activity relationships

  • Chemical Probe: Used to investigate biological systems where morpholine-containing compounds show activity

Industrial Applications

The compound has potential applications in:

  • Catalyst Development: As a ligand or precursor in catalytic systems

  • Material Science: As a component in specialized materials

  • Analytical Chemistry: As a standard or reagent

Analytical Characterization

Analytical techniques commonly employed for characterization include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation

  • Mass Spectrometry: For molecular weight confirmation and fragmentation pattern analysis

  • Infrared Spectroscopy: For functional group identification

  • Elemental Analysis: For composition verification

  • X-ray Crystallography: For three-dimensional structural determination in crystalline form

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